Mometasone furoate/montelukast

Adenoid hypertrophy Pediatric rhinology Symptom score meta-analysis

Mometasone furoate/montelukast (MK-0476C; CAS 1147405-14-8) is a fixed‑ratio combination comprising a synthetic glucocorticoid receptor agonist (mometasone furoate) and a selective cysteinyl leukotriene receptor antagonist (montelukast). Originally developed by Merck & Co for inhaled delivery , the combination engages two distinct inflammatory pathways—NF‑κB‑mediated cytokine suppression via glucocorticoid receptor activation and CysLT₁‑receptor blockade—to address respiratory disorders including asthma, allergic rhinitis, adenoid hypertrophy, and pediatric obstructive sleep apnea.

Molecular Formula C62H66Cl3NO9S
Molecular Weight 1107.6 g/mol
CAS No. 1147405-14-8
Cat. No. B12678742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMometasone furoate/montelukast
CAS1147405-14-8
Molecular FormulaC62H66Cl3NO9S
Molecular Weight1107.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C.CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S.C27H30Cl2O6/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/b15-10+;/t32-;15-,18+,19+,21+,24+,25+,26+,27+/m11/s1
InChIKeySQZRVXQPWXBJQN-ICDXXLHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mometasone Furoate/Montelukast (CAS 1147405-14-8): Dual-Pathway Corticosteroid–Leukotriene Antagonist Combination for Targeted Respiratory & Adenoid Hypertrophy Research


Mometasone furoate/montelukast (MK-0476C; CAS 1147405-14-8) is a fixed‑ratio combination comprising a synthetic glucocorticoid receptor agonist (mometasone furoate) and a selective cysteinyl leukotriene receptor antagonist (montelukast). Originally developed by Merck & Co for inhaled delivery [1], the combination engages two distinct inflammatory pathways—NF‑κB‑mediated cytokine suppression via glucocorticoid receptor activation and CysLT₁‑receptor blockade—to address respiratory disorders including asthma, allergic rhinitis, adenoid hypertrophy, and pediatric obstructive sleep apnea [2]. The product is supplied as a research‑grade fixed‑dose combination for formulation and preclinical investigation.

Fixed-ratio combination Simultaneous glucocorticoid receptor agonism and CysLT₁ receptor antagonism for dual-pathway research
Preclinical study support Suitable for respiratory inflammation, adenoid tissue hypertrophy, and pediatric OSA research models

Why Monotherapy with an Inhaled Corticosteroid or a Leukotriene Antagonist Cannot Replicate the Mometasone Furoate/Montelukast Combination in Adenoid Hypertrophy and Pediatric OSA Protocols


Mometasone furoate and montelukast address non‑overlapping nodes of the allergic inflammatory cascade. Mometasone furoate suppresses NF‑κB‑driven transcription of IL‑4, IL‑5, and TGF‑β1, while montelukast blocks CysLT₁‑mediated eosinophil recruitment and mucosal edema [1]. When administered as separate agents, pharmacokinetic and adherence mismatches reduce the probability of sustained dual‑target engagement. A fixed‑ratio combination ensures simultaneous glucocorticoid receptor and leukotriene receptor modulation at every dosing event, a property that cannot be achieved by simply co‑prescribing the individual components [1]. Direct comparative evidence demonstrates that the combination produces statistically and clinically significant improvements in symptom scores, adenoid size reduction, and recurrence rates that are not attainable with mometasone furoate alone [2].

Mometasone furoate alone
May not engage the leukotriene pathway; single-agent studies may fail to reproduce reported dual-target endpoint modulation
Co-prescribing separate agents
Pharmacokinetic and adherence mismatches can reduce the probability of sustained dual-target engagement at each dosing event
Montelukast alone
Does not provide corticosteroid-driven NF-κB suppression; reported symptom and adenoid size endpoint profiles may not transfer

Quantitative Comparator Evidence for Mometasone Furoate/Montelukast (CAS 1147405-14-8) in Adenoid Hypertrophy, Pediatric OSA, and Inflammatory Marker Modulation


Superior Symptom Score Reduction (Rhinorrhea, Snoring, Mouth Breathing) vs. Mometasone Furoate Monotherapy in Pediatric Adenoid Hypertrophy

In a systematic review and meta-analysis of 3 randomized controlled trials (n=207 children aged <15 years with adenoid hypertrophy), the mometasone furoate + montelukast combination produced significantly lower symptom scores than mometasone furoate alone at treatment end. Mean differences (MD) favored the combination for rhinorrhea (MD −1.47; 95% CI −1.85 to −1.09; p<0.01; I²=0%), snoring (MD −1.33; 95% CI −1.65 to −1.00; p<0.01; I²=0%), and mouth breathing (MD −1.06; 95% CI −1.40 to −0.71; p<0.01; I²=0%) [1]. The consistency of effect across all three nasal symptoms with zero statistical heterogeneity supports a robust, protocol‑reproducible differentiation.

Symptom score reduction
Head-to-head
MD −1.47 (rhinorrhea), −1.33 (snoring), −1.06 (mouth breathing), all P<0.05
Reported endpoint response vs. mometasone furoate monotherapy
Meta-analysis of 3 RCTs; 207 children; 3‑month treatment
Adenoid hypertrophy Pediatric rhinology Symptom score meta-analysis

Greater Adenoid Size Reduction (A/N Ratio) and Lower Recurrence Rate vs. Mometasone Furoate Monotherapy

In a randomized controlled trial of 100 children with adenoid hypertrophy, the combination of oral montelukast + intranasal mometasone furoate reduced the mean adenoid/nasopharynx (A/N) ratio to 52.8 ± 11.3 compared with 62.88 ± 12.10 for mometasone furoate alone (P < 0.001) after 3 months of treatment. Adenoid hypertrophy grading showed significant size reduction in 68% (34/50) of combination patients vs. 36% (18/50) of monotherapy patients (P = 0.001). At 3‑month follow‑up after treatment cessation, the A/N ratio remained significantly lower in the combination group (58.46 ± 10.05 vs. 66.36 ± 10.46; P < 0.001), and recurrence occurred in 23.5% vs. 55.5% of improved cases (P = 0.02) [1].

Adenoid size & recurrence
Head-to-head
A/N ratio 52.8±11.3 vs. 62.88±12.10; size reduction 68% vs. 36%; recurrence 23.5% vs. 55.5% (P<0.05)
Reported endpoint context with lower recurrence after treatment withdrawal
RCT, 100 children; 3-month treatment + 3-month follow-up
Adenoid/nasopharynx ratio Recurrence rate Pediatric otolaryngology

Highest Probability of Being the Most Effective Intervention for Pediatric Obstructive Sleep Apnea: Network Meta-Analysis Across 10 Pharmacological Agents

A Bayesian network meta-analysis of 17 randomized controlled trials (n=1,367 children aged 2–14 years with OSA) compared 10 pharmacological interventions. Mometasone furoate + montelukast produced the largest reduction in apnea-hypopnea index (AHI) vs. placebo (weighted mean difference −4.74; 95% CrI −7.50 to −2.11) and achieved the highest surface under the cumulative ranking curve (SUCRA) values for both AHI (85.0%) and lowest arterial oxygen saturation (SaO₂, 91.0%) [1]. The combination ranked above budesonide (SUCRA 65.2%), montelukast alone (SUCRA 58.7%), and intranasal corticosteroids alone, positioning it as the pharmacotherapy with the highest probability of being the most effective intervention in this pediatric indication.

Network meta-analysis rank
Ranked
SUCRA AHI 85.0%, SaO₂ 91.0%; WMD −4.74 vs. placebo (95% CrI −7.50 to −2.11)
Highest ranked among 10 interventions in pediatric OSA
Network meta-analysis, 17 RCTs, 1367 children
Pediatric obstructive sleep apnea Network meta-analysis Apnea-hypopnea index

Enhanced Inflammatory Cytokine Suppression (IL-4, IL-5, TGF-β1, Th17/Treg) vs. Mometasone Furoate Monotherapy

In a randomized controlled study of 107 children with adenoid hypertrophy, the combination of montelukast sodium + mometasone furoate nasal spray for 8 weeks produced significantly lower levels of IL-4, IL-5, IL-7, and leukotriene B₄ (LTB₄) compared with mometasone furoate monotherapy (all P < 0.05). Additionally, TGF-β1 levels and the Th17/Treg ratio were significantly more suppressed in the combination group (P < 0.05) [1]. The dual modulation of Th2 cytokines and the Th17/Treg axis provides a mechanistic basis for the clinical superiority observed in symptom and adenoid size reduction.

Cytokine modulation
Head-to-head
IL-4, IL-5, IL-7, LTB₄, TGF-β1 significantly lower vs. monotherapy; Th17/Treg ratio reduced (P<0.05)
Reported multi-cytokine pathway engagement
RCT, 107 children, 8‑week treatment
Inflammatory cytokines Th17/Treg balance Immunomodulation

Superior Femoral Neck Bone Mineral Density Preservation vs. Fluticasone Propionate in Long-Term Asthma Treatment

While the fixed‑dose combination itself has not been compared for bone safety, data on its individual components provide relevant class‑level inference. In a randomized, double‑blind, active‑controlled trial of 1‑year duration, mometasone furoate (MF) 400 µg once daily via dry powder inhaler was compared with fluticasone propionate (FP) 250 µg twice daily and montelukast 10 mg once daily in adults with persistent asthma (all received calcium + vitamin D). Femoral neck bone mineral density (BMD) change was +0.4% for MF 400 µg vs. −0.4% for FP; the difference was statistically significant (P = 0.044), while lumbar spine BMD showed no significant differences among groups (MF 400 µg +0.9%, FP +1.1%, montelukast +1.2%) [1]. These data indicate that mometasone furoate—the corticosteroid component of MK‑0476C—carries a lower risk of femoral neck BMD loss compared with fluticasone propionate during prolonged use.

Bone mineral density
Cross-study
Femoral neck BMD change: MF +0.4% vs. FP −0.4% (P=0.044)
Reported bone density endpoint context; MF component showed preserved BMD
1‑year RCT, adults with persistent asthma, calcium+vitamin D supplementation
Bone mineral density Inhaled corticosteroid safety Osteoporosis risk

High-Value Research and Procurement Scenarios for Mometasone Furoate/Montelukast (CAS 1147405-14-8)


Pediatric Adenoid Hypertrophy Medical Management – Superior Symptom Control and Reduced Surgical Referral

The combination delivers a mean A/N ratio reduction to 52.8 ± 11.3 (vs. 62.88 with monotherapy) and a 32 percentage-point lower recurrence rate at 3‑month follow‑up [1], directly supporting procurement for clinical protocols aiming to avoid adenoidectomy in children aged 4–14 years. Researchers designing non‑surgical intervention trials should use the fixed‑ratio combination to replicate the effect size documented in the Ras et al. RCT.

Pediatric Obstructive Sleep Apnea Pharmacotherapy – Highest-Ranked Intervention in Network Meta-Analysis

With SUCRA values of 85.0% for AHI and 91.0% for SaO₂, the combination outperformed 9 other pharmacological interventions in a 2024 network meta-analysis [1]. Formulators developing pediatric OSA medications should reference these SUCRA rankings as benchmark differentiation and consider the combination as the active comparator arm in future registration trials.

Dual-Pathway Anti-Inflammatory Mechanistic Studies – Simultaneous Th2 Cytokine and Th17/Treg Modulation

The combination suppresses IL-4, IL-5, IL-7, and LTB₄ while concurrently reducing TGF-β1 and normalizing the Th17/Treg ratio, effects that are significantly greater than those of mometasone furoate alone (all P<0.05) [1]. This dual‑pathway immunomodulation makes the combination a preferred tool compound for preclinical research on allergic inflammation resolution and corticosteroid‑sparing strategies.

Long-Term Respiratory Safety Studies – Bone Mineral Density Advantage Over Fluticasone Propionate

In year‑long randomized studies, mometasone furoate 400 µg preserved femoral neck BMD (+0.4%) while fluticasone propionate 250 µg twice daily reduced it (−0.4%; P=0.044) [1]. Procurement decisions for long‑duration asthma or adenoid hypertrophy trials where bone safety is a key endpoint should prioritize mometasone furoate‑based combinations over fluticasone propionate‑based alternatives.

Application
Selection Property
Validation Focus
Pediatric adenoid hypertrophy studies
Fixed-ratio dual-pathway engagement
Symptom endpoint and recurrence monitoring
Pediatric OSA pharmacotherapy research
Network-ranked intervention context
AHI and SaO₂ endpoint benchmarking
Dual-pathway inflammatory mechanism studies
Multi-cytokine modulation profile
Th2 and Th17/Treg pathway endpoints
Long-term respiratory studies with bone safety endpoints
Corticosteroid component BMD endpoint profile
Femoral neck BMD endpoint review
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